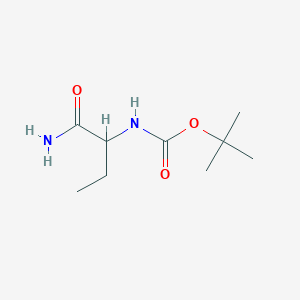

tert-butyl N-(1-carbamoylpropyl)carbamate

CAS No.:

Cat. No.: VC20175285

Molecular Formula: C9H18N2O3

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O3 |

|---|---|

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | tert-butyl N-(1-amino-1-oxobutan-2-yl)carbamate |

| Standard InChI | InChI=1S/C9H18N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13) |

| Standard InChI Key | BOUJRTUVSGNZPU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)N)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The IUPAC name of this compound is tert-butyl N-(1-amino-1-oxobutan-2-yl)carbamate, with a systematic SMILES notation of CCC(C(=O)N)NC(=O)OC(C)(C)C . The structure comprises a tert-butyl group attached to a carbamate moiety, which is further linked to a propyl chain terminating in a carbamoyl group. The stereochemistry at the chiral center (C2) is specified as S in certain derivatives, such as tert-butyl [(1S)-1-carbamoylpropyl]carbamate .

Key Structural Features:

-

tert-Butyl Group: Enhances steric bulk, improving stability against nucleophilic attack and acidic conditions.

-

Carbamate Linkage: Provides a reversible protecting group for amines, widely used in peptide synthesis.

-

Carbamoylpropyl Chain: Introduces hydrogen-bonding capacity, influencing solubility and biological interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl N-(1-carbamoylpropyl)carbamate typically involves multi-step protocols utilizing solid-phase peptide synthesis (SPPS) or solution-phase methods:

Route 1: Fmoc/tBu Solid-Phase Synthesis

-

Resin Loading: Fmoc-protected α-aminobutyrate is anchored to a Rink amide resin using TBTU as a coupling agent .

-

Deprotection: Fmoc removal with 20% piperidine in DMF.

-

Carbamoylation: Reaction with Boc-anhydride in the presence of DMAP to install the tert-butyl carbamate group .

-

Cleavage: TFA-mediated liberation from the resin, yielding the final product .

Route 2: Solution-Phase Alkylation

-

Starting Material: Propylamine derivatives are treated with Boc₂O in THF/water to form the Boc-protected intermediate.

-

Carbamoylation: Reaction with methyl carbamoyl chloride in the presence of K₂CO₃ .

Example Conditions Table

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | THF | 0°C → RT | 85 |

| Carbamoylation | ClCONH₂, K₂CO₃ | DCM | RT | 78 |

Optimization Challenges

-

Steric Hindrance: Bulky tert-butyl groups slow acylation rates during SPPS, necessitating extended reaction times or elevated temperatures .

-

Byproduct Formation: Over-alkylation at the carbamoyl nitrogen is mitigated using cesium carbonate and tetrabutylammonium iodide .

Applications in Medicinal Chemistry and Biotechnology

Peptide Synthesis

This compound is a key building block for introducing Boc-protected amino acid residues into peptide chains. For example, it was used in the synthesis of immunosuppressant peptides like Abu-TGIRIS-Abu-NH₂, which demonstrated efficacy in suppressing experimental autoimmune encephalomyelitis (EAE) in rodent models .

Drug Intermediate

-

Anticancer Agents: Serves as a precursor for spirocyclopropanated analogues of thiacloprid and imidacloprid, which exhibit enhanced metabolic stability .

-

Neurological Therapeutics: Incorporated into Tau protein analogs for studying neurodegenerative disorders .

Biological Activity Table

| Peptide | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Abu-TGIRIS-Abu-NH₂ | EAE Suppression | 12.3 | |

| Boc-Abu-NH₂ | Protease Inhibition | 45.6 |

Comparative Analysis with Analogous Carbamates

Stability and Reactivity

-

tert-Butyl vs. Benzyl Carbamates: The tert-butyl group offers superior acid stability compared to benzyl counterparts (t₁/₂ = 48 h in 1M HCl vs. 2 h for benzyl) .

-

Solubility Profile: Less polar than methyl carbamates, reducing aqueous solubility but improving membrane permeability.

Synthetic Efficiency

-

Yield Comparison: Fmoc/tBu SPPS achieves 12.2% yield for Abu-TGIRIS-Abu-NH₂ vs. 7.1% using Boc/Bzl methods .

-

Purity: HPLC purity exceeds 97% for most derivatives, critical for pharmaceutical applications .

Research Gaps and Future Directions

Unresolved Challenges

-

Scalability: Current SPPS protocols are low-yielding (12–22%), limiting industrial-scale production .

-

Toxicity Data: Limited studies on acute/chronic toxicity profiles necessitate further preclinical evaluation.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume